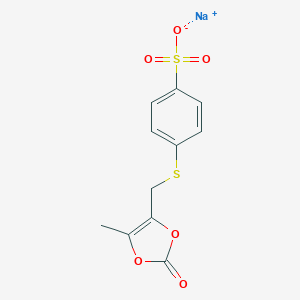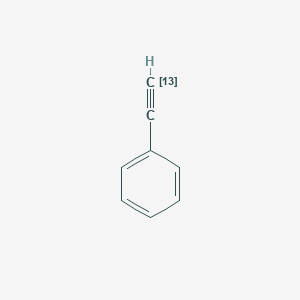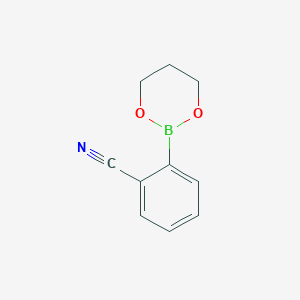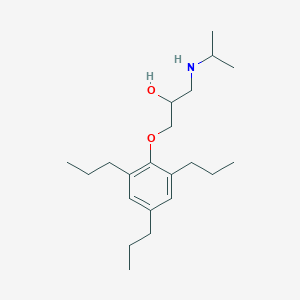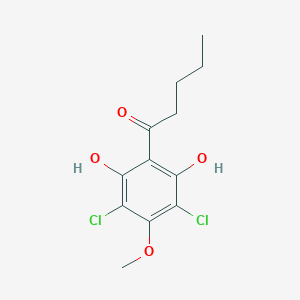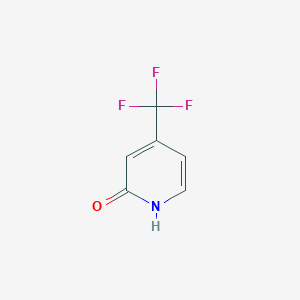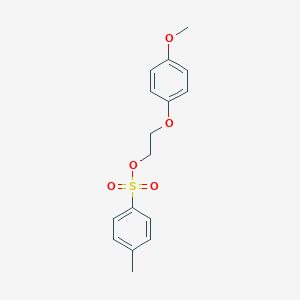
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester, commonly known as TMSOTf, is a highly reactive and versatile reagent used in organic synthesis. It is an esterification agent that is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
TMSOTf is a strong acid and acts as a proton donor in many reactions. It can also act as a Lewis acid and coordinate with electron-rich species. The reactivity of TMSOTf is due to the presence of the sulfonic acid group, which stabilizes the intermediate species formed during reactions.
Biochemische Und Physiologische Effekte
TMSOTf is not commonly used in biochemical or physiological research, as its reactivity and toxicity can be problematic. However, it has been shown to have some antibacterial and antifungal properties, and has been used in the synthesis of some anti-cancer compounds.
Vorteile Und Einschränkungen Für Laborexperimente
TMSOTf is a highly reactive and versatile reagent that can be used in a wide range of reactions. It is relatively inexpensive and easy to handle. However, it is also highly toxic and can be corrosive to skin and eyes. Care must be taken when handling TMSOTf, and appropriate safety precautions should be followed.
Zukünftige Richtungen
There are many potential future directions for research involving TMSOTf. One area of interest is the development of new synthetic methods using TMSOTf as a catalyst. Another area of interest is the use of TMSOTf in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for TMSOTf to be used in the development of new materials, such as polymers and coatings.
Synthesemethoden
TMSOTf is synthesized by the reaction of p-toluenesulfonic acid with 2-(4-methoxyphenoxy)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
TMSOTf is widely used in organic synthesis as a catalyst for a variety of reactions, including esterification, acylation, and alkylation. It is also used as a coupling reagent in peptide synthesis and as a Lewis acid catalyst in Diels-Alder reactions. TMSOTf has been used in the synthesis of a variety of natural products, including taxol and camptothecin, and is an important tool for medicinal chemists in drug discovery.
Eigenschaften
CAS-Nummer |
115951-32-1 |
|---|---|
Produktname |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Molekularformel |
C16H18O5S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-13-3-9-16(10-4-13)22(17,18)21-12-11-20-15-7-5-14(19-2)6-8-15/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
LIGANSFRQYSUJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)OC |
Synonyme |
p-Toluenesulfonic acid 2-(4-methoxyphenoxy)ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



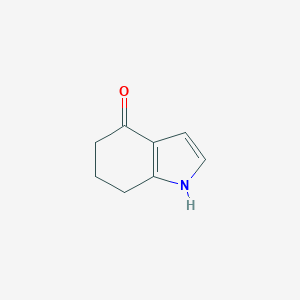
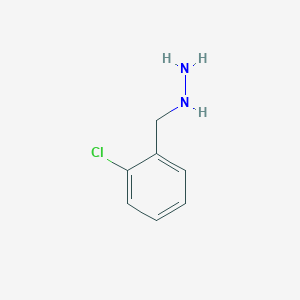
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
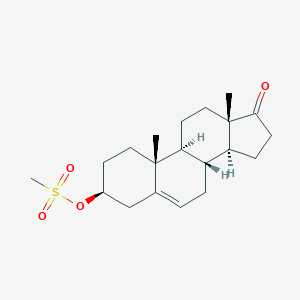
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
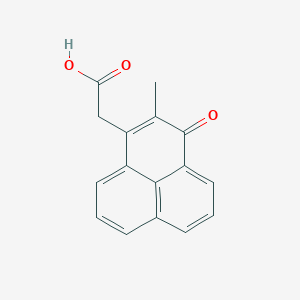
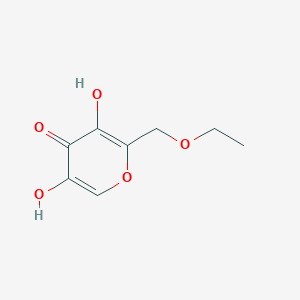
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
